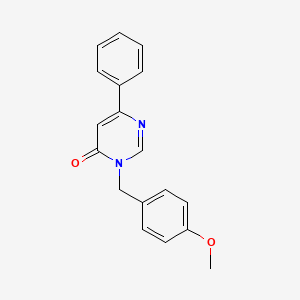

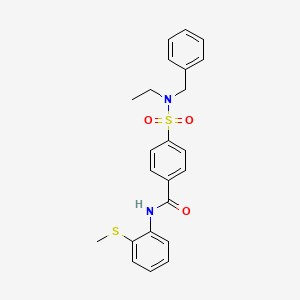

![molecular formula C21H22N6O2S B2924052 4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1105233-94-0](/img/structure/B2924052.png)

4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of organic compounds known as thiazolecarboxamides . It is related to Rilpivirine, a drug used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) .

Synthesis Analysis

The synthesis of similar compounds involves a series of transformations . An efficient and practical microwave-promoted method has been developed to synthesize Rilpivirine, a related compound . This method uses less toxic organic reagents and low boiling solvents, reducing the reaction time and improving the overall yield .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation and cyclization . The intermediate is transformed following the reaction with the sulfonamide aniline derivative .科学的研究の応用

Synthesis and Derivatives

- Research has explored the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moiety. These compounds have shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Biological Activities

- A variety of derivatives incorporating thiazolo(3,2-a)benzimidazole moiety have been synthesized, showing significant potential in antimicrobial and anticancer applications (Farag et al., 2011).

- Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation have been evaluated for insecticidal and antibacterial potential, indicating promising biological activity (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Potential

- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives exhibit significant antimicrobial and anticancer activities (Hafez et al., 2016).

- Sulfonamide derivatives have been synthesized, some showing excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, with further evaluation of interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Synthesis and Evaluation Techniques

- The Dmap-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has been shown to be highly efficient, with the influence of reaction parameters studied (Khashi et al., 2014).

- Novel N-(Guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for anticancer activity, showing promising results against human tumor breast cell line (MCF7) (Ghorab et al., 2014).

将来の方向性

The compound and its derivatives hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and wide range of pharmacological applications . Future research could focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

作用機序

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response. It mediates signaling from various immune receptors, leading to cell activation and proliferation .

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase activity of SYK, preventing it from phosphorylating its substrates

Biochemical Pathways

The inhibition of SYK kinase activity affects multiple biochemical pathways. SYK is involved in signaling pathways downstream of immune receptors, including the B-cell receptor (BCR) and the Fc receptors. By inhibiting SYK, the compound disrupts these signaling pathways, potentially affecting immune cell activation and proliferation . The exact pathways affected and their downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

The presence of the sulfonamide group could enhance water solubility, aiding absorption, while the aromatic rings and amine groups might facilitate binding to plasma proteins, influencing distribution

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes in which SYK is involved. Potential effects include reduced immune cell activation and proliferation, altered cytokine production, and changes in cell survival . The exact effects will depend on the specific cellular and physiological context.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the local environment could affect the compound’s ionization state and, therefore, its ability to interact with its target. Similarly, the presence of other proteins or small molecules could influence the compound’s distribution and metabolism. Understanding these environmental influences is crucial for optimizing the compound’s use as a therapeutic agent .

特性

IUPAC Name |

4-[2-[[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2S/c1-14-3-4-15(2)19(11-14)27-21-18(12-26-27)20(24-13-25-21)23-10-9-16-5-7-17(8-6-16)30(22,28)29/h3-8,11-13H,9-10H2,1-2H3,(H2,22,28,29)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTBFULBYYYYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol](/img/structure/B2923970.png)

![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)

![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2923973.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)

![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2923989.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2923990.png)